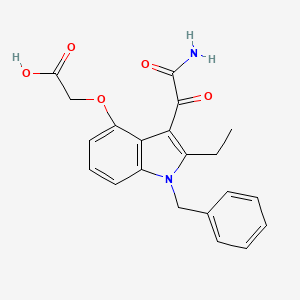
Varespladib
Overview
Description
Varespladib is a small molecule inhibitor of secretory phospholipase A2 (sPLA2), an enzyme involved in the inflammatory process. Initially developed for the treatment of inflammatory diseases, it has shown potential in various therapeutic areas, including cardiovascular diseases and snakebite envenomation .
Mechanism of Action
Target of Action
Varespladib primarily targets the IIa, V, and X isoforms of secretory phospholipase A2 (sPLA2) . These enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and other pro-inflammatory mediators .
Mode of Action
This compound acts as an inhibitor of sPLA2 enzymes . By binding to these enzymes, it prevents them from catalyzing the hydrolysis of phospholipids, thereby disrupting the first step of the arachidonic acid pathway of inflammation . This results in a reduction of inflammation, modulation of lipid levels, and a decrease in levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are indicators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting sPLA2, this compound prevents the release of arachidonic acid from membrane phospholipids . This, in turn, inhibits the production of eicosanoids, a group of bioactive lipids that includes prostaglandins and leukotrienes, which are key mediators of inflammation .
Pharmacokinetics
This compound is orally bioavailable . After absorption from the gastrointestinal tract, it undergoes rapid ester hydrolysis to become the active molecule .
Result of Action
The inhibition of sPLA2 by this compound leads to a reduction in inflammation and modulation of lipid levels . It also results in a decrease in levels of CRP and IL-6 . In some settings, such as acute coronary syndrome, the inhibition of spla2 by this compound seemed to be potentially harmful .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of snakebite envenomation, this compound has shown significant inhibitory effects on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy .
Biochemical Analysis
Biochemical Properties
Varespladib interacts with the IIa, V, and X isoforms of sPLA2, acting as an anti-inflammatory agent by disrupting the first step of the arachidonic acid pathway of inflammation . It has demonstrated a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .
Cellular Effects
This compound has shown to reduce inflammation, lower and modulate lipid levels, and reduce levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation . It has also demonstrated to be a potential antivenom support agent to prevent PLA2-dependent effects produced by snake venoms .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the IIa, V, and X isoforms of sPLA2 . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant inhibitory effect on snake venom PLA2 . It has also demonstrated ideal anti-snake venom properties in preclinical studies .
Dosage Effects in Animal Models
In animal models, this compound has shown unparalleled efficacy, rescuing animals from 100% (or more) lethal doses of venoms . It has also shown to repeatedly reverse venom-induced paralysis, restore blood clotting, and save lives, outperforming gold-standard antivenoms .
Metabolic Pathways
This compound is involved in the arachidonic acid pathway of inflammation, where it inhibits the IIa, V, and X isoforms of sPLA2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Varespladib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The process also includes stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Varespladib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs .
Scientific Research Applications
Chemistry: Used as a tool to study the inhibition of sPLA2 and its role in lipid metabolism.
Biology: Investigated for its effects on inflammatory pathways and cellular signaling.
Medicine: Explored as a therapeutic agent for conditions such as acute coronary syndrome, rheumatoid arthritis, and snakebite envenomation.
Industry: Potential applications in the development of anti-inflammatory drugs and antivenoms .
Comparison with Similar Compounds
Methyl Varespladib: An orally bioavailable prodrug of this compound.
Uniqueness: this compound is unique in its broad-spectrum inhibition of multiple isoforms of sPLA2, including groups IIA, V, and X.
Properties
IUPAC Name |
2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXTPHDSZUFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172733-42-5 (Sodium salt) | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169378 | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172732-68-2 | |
| Record name | Varespladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


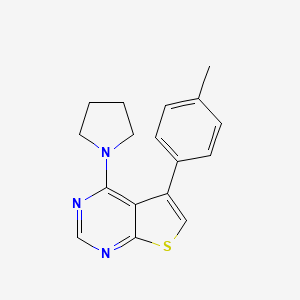

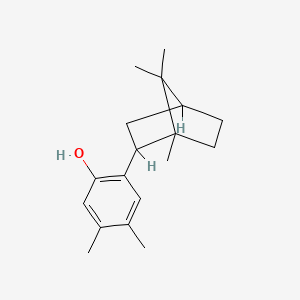
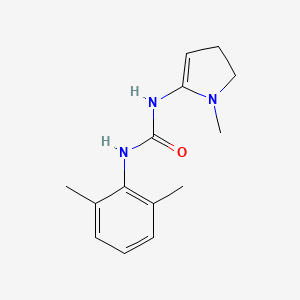
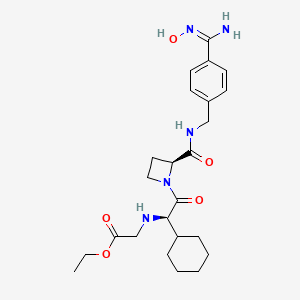
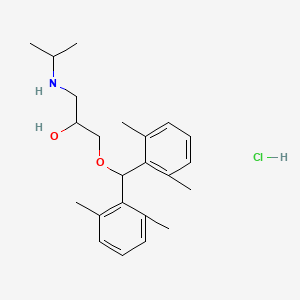
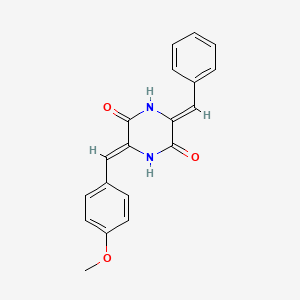
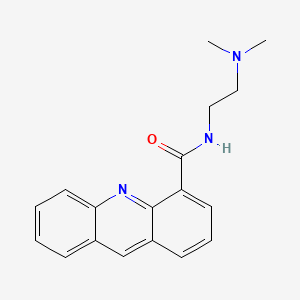
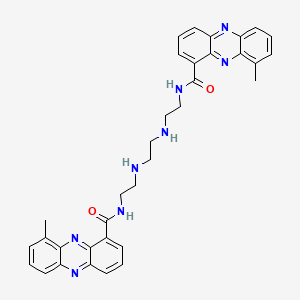
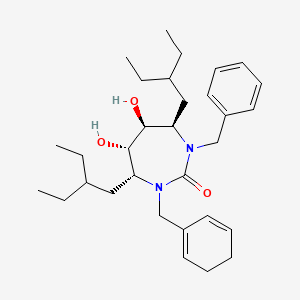
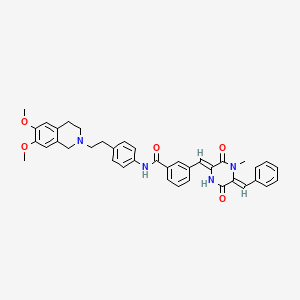
![N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B1683415.png)
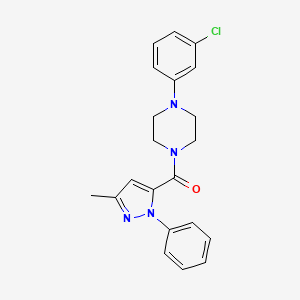
![Benzo[c][1,8]naphthyridin-6(5h)-One](/img/structure/B1683417.png)
